1-Aminooxy-4-aminobutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Systematic Nomenclature and Synonyms

International Union of Pure and Applied Chemistry Name and Alternative Names

The systematic International Union of Pure and Applied Chemistry name for this compound is O-(4-aminobutyl)hydroxylamine [2]. This nomenclature reflects the compound's structural features, specifically indicating the presence of a hydroxylamine functional group linked to a 4-aminobutyl chain through an oxygen atom.

The compound is recognized by several alternative names in scientific literature and chemical databases. The most commonly used synonyms include 1-Aminooxy-4-aminobutane, which serves as the primary nomenclature identifier [2]. Additional systematic names include O-4-Aminobutylhydroxylamine and 1-Butanamine, 4-(aminooxy)- [2]. Another recognized designation is 4-(aminooxy)butan-1-amine, which emphasizes the terminal amine group position [5].

The Medical Subject Headings system recognizes this compound under the entry terms 1-aminooxy-4-aminobutane and O-4-aminobutylhydroxylamine [2]. These standardized nomenclatures facilitate consistent identification across different research domains and database systems.

Registry Numbers (Chemical Abstracts Service, PubChem Compound Identifier, Distributed Structure-Searchable Toxicity, Wikidata)

The compound has been assigned several critical registry numbers that serve as unique identifiers across different chemical information systems. The Chemical Abstracts Service Registry Number is 69182-55-4 [2] [5]. This identifier provides definitive chemical substance identification within the Chemical Abstracts Service database system.

The PubChem Compound Identifier is 166080 [2]. This numerical identifier links directly to the compound's comprehensive record in the PubChem database, which contains detailed chemical, physical, and biological information compiled from multiple authoritative sources.

The Distributed Structure-Searchable Toxicity Substance Identifier is DTXSID30219224 [2]. This identifier connects the compound to the Environmental Protection Agency's chemical safety and toxicity assessment databases [14]. The Distributed Structure-Searchable Toxicity database serves as a critical resource for chemical risk assessment and regulatory compliance.

The Wikidata identifier is Q83096139 [2]. This persistent identifier enables cross-referencing with the Wikidata knowledge base, facilitating integration with broader scientific and chemical information networks.

Molecular Formula and Structural Formulae

Empirical and Molecular Formulae

The molecular formula of 1-Aminooxy-4-aminobutane is C₄H₁₂N₂O [2] [5]. This formula indicates the compound contains four carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molecular weight is precisely 104.15 grams per mole [2] [5], as computed by PubChem using standard atomic masses.

The empirical formula is identical to the molecular formula in this case, indicating that C₄H₁₂N₂O represents the simplest whole-number ratio of constituent atoms [2]. The compound exhibits a relatively simple aliphatic structure with bifunctional characteristics due to the presence of both amine and hydroxylamine functional groups.

The exact mass is 104.094963011 daltons, while the monoisotopic mass is also 104.094963011 daltons [2]. These precise mass measurements are critical for mass spectrometric identification and analytical characterization of the compound.

Two-Dimensional and Three-Dimensional Structural Representations

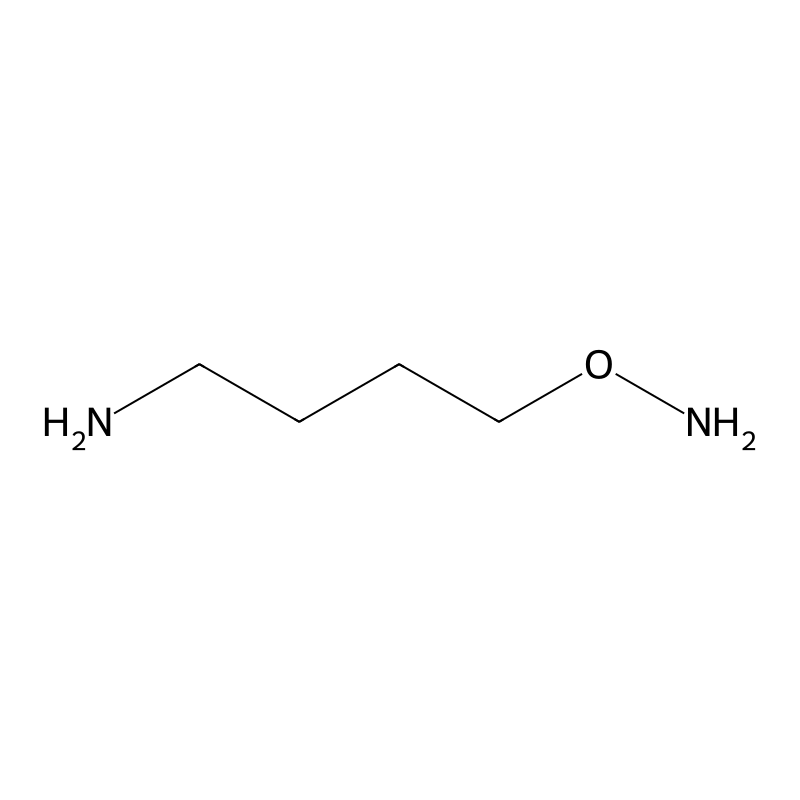

The two-dimensional structural representation reveals a linear four-carbon chain with specific functional group positioning [2]. The primary structure consists of a butyl backbone with an amino group (-NH₂) attached to the terminal carbon and a hydroxylamine group (-ONH₂) attached through oxygen to the other terminal carbon.

The compound contains seven heavy atoms (non-hydrogen atoms) [2]. The topological polar surface area is 61.3 square angstroms [2], indicating moderate polarity characteristics that influence solubility and intermolecular interactions. The rotatable bond count is four [2], suggesting considerable conformational flexibility in solution.

Three-dimensional conformational analysis indicates that the compound can adopt multiple spatial arrangements due to rotation around single bonds [2]. The molecular geometry allows for intramolecular hydrogen bonding interactions between the amino and hydroxylamine functional groups, potentially influencing preferred conformations in different environments.

International Chemical Identifier, International Chemical Identifier Key, and Simplified Molecular-Input Line-Entry System Notations

The International Chemical Identifier string for 1-Aminooxy-4-aminobutane is InChI=1S/C4H12N2O/c5-3-1-2-4-7-6/h1-6H2 [2] [5]. This standardized representation encodes the molecular structure and connectivity in a machine-readable format that enables precise chemical structure searching and database queries.

The International Chemical Identifier Key is BRMYHTNDDMKDGY-UHFFFAOYSA-N [2] [5]. This compressed hash representation of the International Chemical Identifier provides a fixed-length identifier that facilitates rapid database searching and chemical structure matching across different information systems.

The Simplified Molecular-Input Line-Entry System notation is C(CCON)CN [2] [23]. This linear string representation describes the molecular structure by indicating atomic connectivity and bonding patterns. The notation reads from left to right, showing the carbon chain with branched amino and hydroxylamine substituents [21].

Alternative Simplified Molecular-Input Line-Entry System representations include NCCCCON [5] [23], which presents the same structural information with different starting point orientation. Both notations are equivalent and describe identical molecular connectivity patterns.

Stereochemistry and Conformational Analysis

The molecular structure of 1-Aminooxy-4-aminobutane exhibits no defined stereocenters, as indicated by zero defined atom stereocenter count and zero undefined atom stereocenter count [2]. Similarly, the compound contains no defined bond stereocenters or undefined bond stereocenters [2]. This absence of stereochemical complexity means the compound exists as a single constitutional isomer without optical activity.

The conformational behavior of 1-Aminooxy-4-aminobutane is characterized by significant flexibility due to the presence of four rotatable bonds [2]. This flexibility allows the molecule to adopt multiple conformational states through rotation around carbon-carbon and carbon-oxygen single bonds. The energy barriers between different conformations are relatively low, enabling rapid interconversion at room temperature.

Computational analysis suggests that extended conformations predominate in gas phase conditions, while folded conformations may be stabilized in polar solvents through intramolecular hydrogen bonding [16]. The hydroxylamine group can form hydrogen bonds with the terminal amino group, creating cyclic conformational structures that influence molecular properties and reactivity patterns.

The compound's conformational preferences are influenced by electrostatic interactions between the positively charged amino group and the electron-rich oxygen atom of the hydroxylamine moiety [26]. These interactions can stabilize specific rotational isomers and affect the overall molecular geometry in different chemical environments.

The XLogP3-AA value of -0.9 indicates hydrophilic character [2], which correlates with the compound's ability to form multiple hydrogen bonds through both amino and hydroxylamine functional groups. This hydrophilicity influences conformational behavior in aqueous solutions, where extended conformations facilitate maximum solvent interaction.

The hydrogen bond donor count is two, corresponding to the amino and hydroxylamine groups [2]. The hydrogen bond acceptor count is three, including the oxygen atom and both nitrogen atoms [2]. This hydrogen bonding capacity significantly influences intermolecular interactions and conformational stability in different media.

| Conformational Parameter | Value | Reference |

|---|---|---|

| Rotatable Bond Count | 4 | [2] |

| Defined Atom Stereocenter Count | 0 | [2] |

| Defined Bond Stereocenter Count | 0 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Topological Polar Surface Area | 61.3 Ų | [2] |

| XLogP3-AA | -0.9 | [2] |

1-Aminooxy-4-aminobutane possesses a molecular weight of 104.15 g/mol [1]. The exact mass, determined through high-resolution mass spectrometry calculations, is 104.094963011 Da [1]. The monoisotopic mass corresponds to the same value of 104.094963011 Da [1]. These values are consistent with the molecular formula C₄H₁₂N₂O, containing four carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom [1].

Physical State, Appearance, and Color

The specific physical state, appearance, and color information for 1-Aminooxy-4-aminobutane is not extensively documented in the current literature. Based on the structural properties and comparison with related aminooxy compounds, similar compounds in this class often present as liquids or crystalline solids at room temperature. Related aminooxy compounds such as (Boc-aminooxy)acetic acid exhibit melting points around 115°C with decomposition [2], while 1-(aminooxy)propan-2-ol exists as a liquid with a boiling point of 216.086°C [3].

Melting Point, Boiling Point, and Sublimation Characteristics

Density, Refractive Index, and Solubility Profiles

The predicted density of 1-Aminooxy-4-aminobutane is 0.961±0.06 g/cm³ [4] [5]. Specific refractive index data for this compound are not available in the literature.

Regarding solubility, the compound contains both hydrophilic amino groups and an aminooxy functional group, which contribute to its water solubility. The presence of a four-carbon aliphatic chain provides some hydrophobic character. Related amino alcohols such as 4-amino-1-butanol show miscibility with water [8], suggesting that 1-Aminooxy-4-aminobutane likely exhibits good water solubility. The aminooxy group can form hydrogen bonds with water molecules, further enhancing aqueous solubility.

Partition Coefficient (LogP) and Polar Surface Area (PSA)

The computed octanol-water partition coefficient (XLogP3-AA) for 1-Aminooxy-4-aminobutane is -0.9 [1], indicating hydrophilic character and preferential partitioning into the aqueous phase. This negative LogP value reflects the significant contribution of the polar amino and aminooxy functional groups to the overall molecular polarity.

The topological polar surface area (PSA) is calculated as 61.3 Ų [1]. This relatively high PSA value results from the presence of nitrogen and oxygen atoms capable of hydrogen bonding, including two amino groups and one aminooxy group. The PSA value provides insight into the compound's membrane permeability characteristics and bioavailability properties.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR spectroscopic data for 1-Aminooxy-4-aminobutane are limited in the available literature. However, based on the molecular structure and comparison with related compounds, characteristic NMR patterns can be predicted. The compound contains multiple methylene groups (-CH₂-) that would appear in the aliphatic region of both ¹H and ¹³C NMR spectra.

For related butylamine compounds, ¹H NMR typically shows signals in the range of 1.3-1.8 ppm for methylene protons and around 2.7-3.0 ppm for protons adjacent to nitrogen atoms [9]. The aminooxy group (-ONH₂) would likely produce a distinctive signal, potentially around 5-6 ppm for the protons attached to the nitrogen adjacent to oxygen [10].

Infrared (IR) and Raman Spectroscopy

IR spectroscopic data for 1-Aminooxy-4-aminobutane are not specifically available. However, characteristic absorption bands can be predicted based on functional group analysis. Primary amine groups typically show N-H stretching vibrations around 3200-3500 cm⁻¹, with two distinct bands corresponding to symmetric and asymmetric stretching modes [11].

For related amine compounds, characteristic peaks include N-H stretching around 3253 and 3223 cm⁻¹, C-H stretching around 2976 cm⁻¹, and NH₂ bending around 1589 cm⁻¹ [11]. The aminooxy group (-ONH₂) would contribute additional characteristic absorptions, potentially including N-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometric fragmentation patterns for 1-Aminooxy-4-aminobutane would be expected to show the molecular ion peak at m/z 104, corresponding to the molecular weight. Common fragmentation patterns for aminobutane compounds include loss of NH₃ (17 mass units) and formation of fragments at m/z 30 (corresponding to [CH₂NH₂]⁺) [12] [13].

The predicted collision cross section values for various adduct ions have been calculated: [M+H]⁺ at m/z 105.10224 with a predicted collision cross section of 120.7 Ų, [M+Na]⁺ at m/z 127.08418 with 127.0 Ų, and [M-H]⁻ at m/z 103.08768 with 120.1 Ų [14].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Direct UV-Vis spectroscopic data for 1-Aminooxy-4-aminobutane are not available in the literature. Amino compounds generally show weak absorption in the UV region, typically below 250 nm. Primary amines and aminooxy groups do not possess significant chromophores that would result in strong absorption in the UV-visible region.

Related amino compounds show characteristic absorption patterns: charged amino acids can exhibit absorption extending beyond 320 nm due to charge transfer transitions [15], but simple aliphatic amines typically show minimal absorption in the near-UV region. The aminooxy functional group may contribute to weak absorption features, but without aromatic conjugation, significant UV-Vis absorption would not be expected.

Summary Table of Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 104.15 g/mol | PubChem [1] |

| Exact Mass | 104.094963011 Da | PubChem [1] |

| Molecular Formula | C₄H₁₂N₂O | PubChem [1] |

| Predicted Density | 0.961±0.06 g/cm³ | ChemBK [4] [5] |

| Predicted Boiling Point | 216.3±23.0°C | ChemBK [4] [5] |

| XLogP3-AA (LogP) | -0.9 | PubChem [1] |

| Polar Surface Area | 61.3 Ų | PubChem [1] |

| Hydrogen Bond Donors | 2 | PubChem [1] |

| Hydrogen Bond Acceptors | 3 | PubChem [1] |

| Rotatable Bonds | 4 | PubChem [1] |

XLogP3

Other CAS

Wikipedia

Explore Compound Types

O4Si-4